IP3K Inhibitor

Vue d'ensemble

Description

Le 2,4,6-trinitrophénol, communément appelé acide picrique, est un composé organique de formule C₆H₂(NO₂)₃OH. Il s'agit d'un solide cristallin jaune, fortement acide et au goût amer. Historiquement, il a été utilisé comme explosif, colorant et antiseptique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2,4,6-trinitrophénol est généralement synthétisé par nitration du phénol. Le processus implique deux étapes principales :

Sulfonation du phénol : Le phénol est d'abord traité avec de l'acide sulfurique concentré pour former l'acide phénol-2,4-disulfonique.

Nitration : L'acide phénol-2,4-disulfonique est ensuite traité avec de l'acide nitrique concentré pour introduire des groupes nitro aux positions 2, 4 et 6, ce qui donne le 2,4,6-trinitrophénol

Méthodes de production industrielle : En milieu industriel, la synthèse du 2,4,6-trinitrophénol suit des étapes similaires, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour assurer la sécurité et maximiser le rendement. Le processus implique l'utilisation de grands réacteurs et un contrôle précis de la température pour gérer la nature exothermique de la réaction de nitration .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,4,6-trinitrophénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents produits en fonction des conditions.

Réduction : La réduction du 2,4,6-trinitrophénol conduit généralement à la formation d'aminophénols.

Substitution : Il peut subir des réactions de substitution électrophile en raison de la présence de groupes nitro.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont utilisés.

Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs tels que les halogènes ou les mélanges nitrants.

Produits principaux :

Oxydation : Les produits varient en fonction de l'oxydant utilisé.

Réduction : Les aminophénols sont des produits courants.

Substitution : Divers phénols substitués en fonction de l'électrophile.

4. Applications de la recherche scientifique

Le 2,4,6-trinitrophénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en chimie analytique pour détecter les métaux et dans la synthèse d'autres produits chimiques.

Biologie : Employé dans les techniques de coloration histologique.

Médecine : Historiquement utilisé comme antiseptique et dans le traitement des brûlures.

Industrie : Utilisé dans la fabrication d'explosifs, de colorants et comme précurseur d'autres composés chimiques

5. Mécanisme d'action

Le mécanisme d'action du 2,4,6-trinitrophénol implique sa capacité à subir des réactions redox. Les groupes nitro du composé sont fortement attracteurs d'électrons, ce qui rend la molécule réactive envers les nucléophiles et les électrophiles. Cette réactivité est exploitée dans divers processus chimiques, y compris son utilisation comme explosif où il se décompose rapidement pour produire des gaz et de la chaleur .

Applications De Recherche Scientifique

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

- Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .

- Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .

- Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

- Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .

- Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

| Trial Phase | Cancer Type | Combination Therapy | Status |

|---|---|---|---|

| Phase I | Breast Cancer | Alpelisib + Fulvestrant | Ongoing |

| Phase II | Bladder Cancer | PI3K + STAT3 Inhibitor | Recruiting |

| Phase I/II | CLL | Idelalisib | Completed |

| Phase III | Follicular Lymphoma | Duvelisib | Active |

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

Mécanisme D'action

The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions. The nitro groups in the compound are highly electron-withdrawing, making the molecule reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes, including its use as an explosive where it decomposes rapidly to produce gases and heat .

Comparaison Avec Des Composés Similaires

Le 2,4,6-trinitrophénol est souvent comparé à d'autres nitrophénols tels que le 2-nitrophénol, le 4-nitrophénol et le 2,4-dinitrophénol. Ces composés partagent des structures similaires, mais diffèrent en nombre et en position des groupes nitro :

2-Nitrophénol : Contient un groupe nitro et est moins acide que le 2,4,6-trinitrophénol.

4-Nitrophénol : Contient également un groupe nitro et a une réactivité différente.

2,4-Dinitrophénol : Contient deux groupes nitro et est moins acide, mais reste très réactif

Le 2,4,6-trinitrophénol est unique en raison de ses trois groupes nitro, qui confèrent une forte acidité et des propriétés explosives, le rendant plus réactif et utile dans diverses applications par rapport à ses homologues .

Activité Biologique

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

- Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .

- Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .

- Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

- GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .

- Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

- Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .

- Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

| Compound | Target | IC50 (nM) | Indications | Clinical Status |

|---|---|---|---|---|

| Compound 17p | PI3Kα | 31.8 | Ovarian Cancer | Preclinical |

| GDC-0941 | Pan-PI3K | Not specified | Breast Cancer, Ovarian Cancer | Phase II |

| Idelalisib | PI3Kδ | Not specified | CLL, B-cell Lymphomas | Approved |

| Alpelisib | PI3Kα | Not specified | Breast Cancer | Approved |

Propriétés

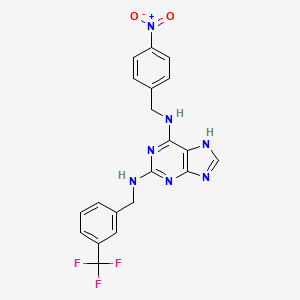

IUPAC Name |

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.